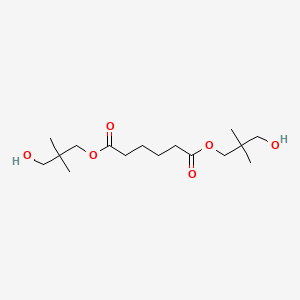
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is an organic compound with the molecular formula C16H30O6This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate typically involves the esterification of hexanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides
Applications De Recherche Scientifique
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of coatings, adhesives, and plasticizers
Mécanisme D'action
The mechanism of action of Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to their target sites. The molecular targets and pathways involved vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-hydroxyethyl) hexanedioate
- Bis(3-hydroxypropyl) hexanedioate
- Bis(2-hydroxy-2-methylpropyl) hexanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its branched structure provides enhanced flexibility and lower crystallinity compared to linear analogs, making it particularly useful as a plasticizer and in other industrial applications .
Propriétés
Numéro CAS |
4270-74-0 |
|---|---|
Formule moléculaire |
C16H30O6 |
Poids moléculaire |
318.41 g/mol |
Nom IUPAC |
bis(3-hydroxy-2,2-dimethylpropyl) hexanedioate |
InChI |
InChI=1S/C16H30O6/c1-15(2,9-17)11-21-13(19)7-5-6-8-14(20)22-12-16(3,4)10-18/h17-18H,5-12H2,1-4H3 |
Clé InChI |
BJWFXTUQUMBLDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)COC(=O)CCCCC(=O)OCC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-Ditert-butyl-4-methylcyclohexyl) 2-[2-acetyl-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]-2-bromoacetate](/img/structure/B14147079.png)
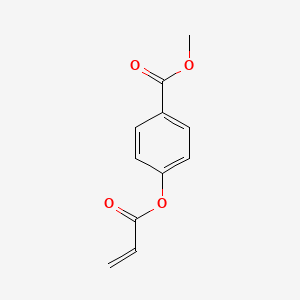
![Tributyl[(propoxycarbonothioyl)sulfanyl]stannane](/img/structure/B14147098.png)
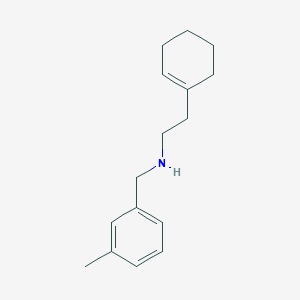
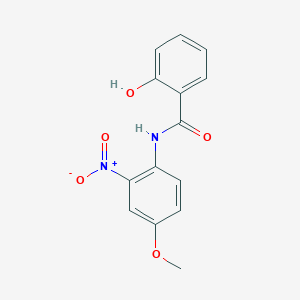
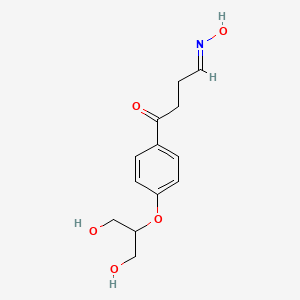

![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
amino}benzene](/img/structure/B14147156.png)
![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
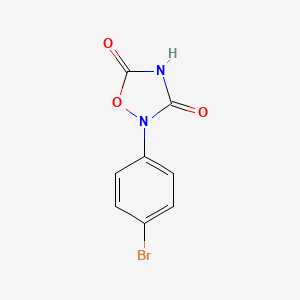
![N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)

